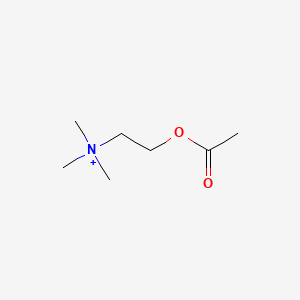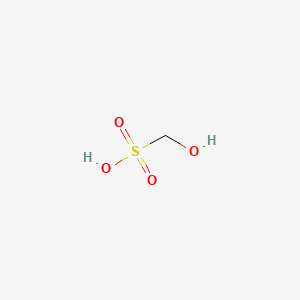![molecular formula C27H58NO5P B1216195 [2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 83922-29-6](/img/structure/B1216195.png)
[2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound known for its diverse applications in various scientific fields. This compound is a type of glycerophosphocholine, which plays a significant role in biological systems .
Preparation Methods
The synthesis of [2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate involves several steps. One common method includes the reaction of hexadecanol with phosphorus oxychloride, followed by the addition of trimethylamine. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding phosphates.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include phosphorus oxychloride, trimethylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: This compound is studied for its role in cell membrane structure and function.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of [2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can disrupt cellular processes, leading to cell death in certain pathogens or cancer cells . The molecular targets include membrane phospholipids and associated proteins, which are crucial for maintaining cell integrity .
Comparison with Similar Compounds
Similar compounds include other glycerophosphocholines such as:
Hexadecylphosphocholine: Known for its anti-leishmanial and anti-cancer properties.
Miltefosine: Another glycerophosphocholine with broad-spectrum antimicrobial activity.
What sets [2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate apart is its unique structure, which provides specific interactions with biological membranes, making it particularly effective in certain therapeutic applications .
Properties
CAS No. |
83922-29-6 |
|---|---|
Molecular Formula |
C27H58NO5P |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
[2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H58NO5P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-27(26(2)3)25-33-34(29,30)32-23-21-28(4,5)6/h26-27H,7-25H2,1-6H3 |
InChI Key |
SCMZWHITSUKPDU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)C(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)C(C)C |
Synonyms |
2-isopropyl-PAF 2-isopropyl-platelet activating factor 2-isopropyl-platelet activating factor, (+-)-isomer 3,5,9-Trioxa-4-phosphapentacosan 1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(1-methylethyl)-, hydroxide, inner salt, (+-)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



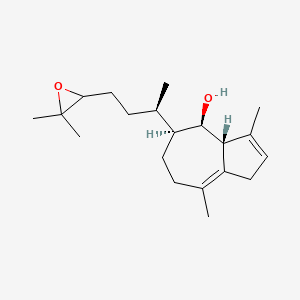
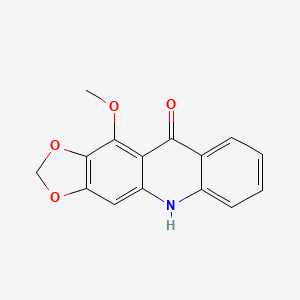
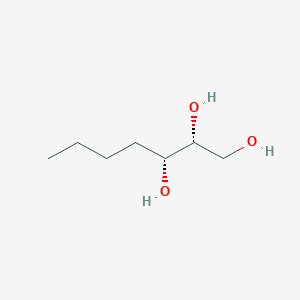
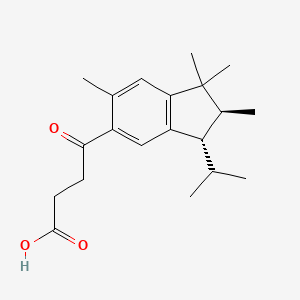
![6-[(3,4,5-Trichloroanilino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1216123.png)
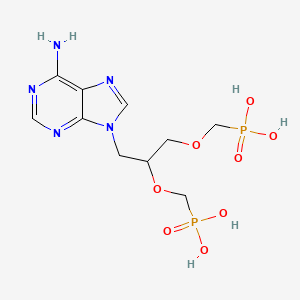
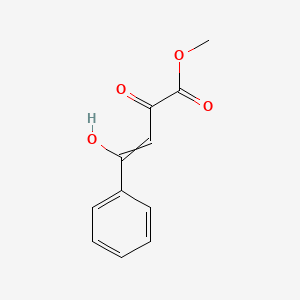
![2-bromo-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1216127.png)
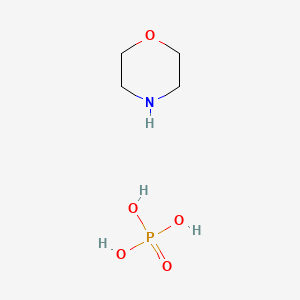
![2-(5-Fluoro-2,4-dinitroanilino)-3-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]propanoic acid](/img/structure/B1216131.png)
